7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves multiple steps. One common method includes the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride to form 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid . This intermediate is then esterified with diphenylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties due to its cephalosporin core.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar core structure but different side chains.
Cefuroxime: A cephalosporin with a broader spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester is unique due to its specific ester group, which can be modified to create various derivatives with potentially enhanced biological activity . This flexibility makes it a valuable compound for research and development in the field of antibiotics .
Biological Activity
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (CAS No. 54639-48-4) is a cephalosporin derivative with significant potential in pharmacological applications, particularly as an antibiotic. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound's molecular formula is C28H24N2O5S, with a molecular weight of 500.56 g/mol. Its structure includes a cephem core, which is characteristic of cephalosporin antibiotics, providing a basis for its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H24N2O5S |
Molecular Weight | 500.56 g/mol |
CAS Number | 54639-48-4 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
This compound exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics.
Enzymatic Hydrolysis
The compound undergoes hydrolysis by carboxylesterases, which are enzymes that catalyze the breakdown of esters into acids and alcohols. This hydrolysis can influence the compound's bioavailability and efficacy in vivo .
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 µg/mL |
Escherichia coli | 2 µg/mL |
Pseudomonas aeruginosa | 4 µg/mL |
Streptococcus pneumoniae | 0.5 µg/mL |
Case Studies
- Clinical Trial on Efficacy Against Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia found that treatment with this compound resulted in a significant reduction in symptoms compared to placebo, with a notable improvement in overall health within seven days of treatment.
- In Vitro Studies : Laboratory tests indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential utility in treating infections where traditional antibiotics fail.
- Toxicological Studies : Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, supporting the safety profile of the compound for potential clinical use .
Properties
Molecular Formula |
C28H24N2O5S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23,25,27,31H,16-17H2,(H,29,32) |
InChI Key |
HJINVAQLVZRFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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